molecular formula C21H20ClN3O3S B2668477 4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide CAS No. 303986-74-5

4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide

Cat. No. B2668477
CAS RN: 303986-74-5
M. Wt: 429.92
InChI Key: LGNQVGSKFBPAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Green Metric Evaluation : A study by Gilbile, Bhavani, and Vyas (2017) describes the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate used in the synthesis of Dexlansoprazole, highlighting the green metrics assessment based on parameters like atom economy and E-factor (Gilbile, Bhavani, & Vyas, 2017).

Biological Activities

  • Antimicrobial Activity : The study by El‐Emary, Al-muaikel, and Moustafa (2002) focuses on the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to the creation of compounds with antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
  • Cytotoxic and Antimicrobial Activities : Sumangala et al. (2012) conducted a study on the synthesis of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines, revealing significant cytotoxic, antibacterial, and antifungal activities (Sumangala et al., 2012).

Pharmacokinetics and Drug Metabolism

  • Absorption, Distribution, Metabolism, and Excretion : Yue et al. (2011) investigated the metabolic fate and disposition of GDC-0449, a molecule structurally similar to the chemical , in rats and dogs. This study is crucial in understanding the pharmacokinetics of related compounds (Yue et al., 2011).

Molecular Docking and Screening

  • Molecular Docking and In Vitro Screening : Flefel et al. (2018) conducted a study involving molecular docking screenings of novel pyridine derivatives towards GlcN-6-P synthase, showing moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).

Structural Analysis

  • Molecular Conformations and Hydrogen Bonding : Sagar et al. (2017) explored the molecular conformations and hydrogen bonding of closely related compounds, providing insights into their structural properties (Sagar et al., 2017).

properties

IUPAC Name

4-chloro-N'-methyl-N'-(4-methyl-3-methylsulfonyl-6-phenylpyridin-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14-13-18(15-7-5-4-6-8-15)23-20(19(14)29(3,27)28)25(2)24-21(26)16-9-11-17(22)12-10-16/h4-13H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNQVGSKFBPAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.